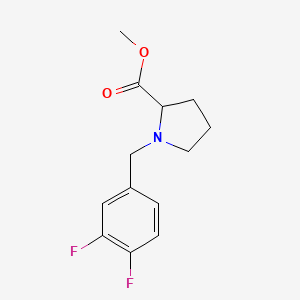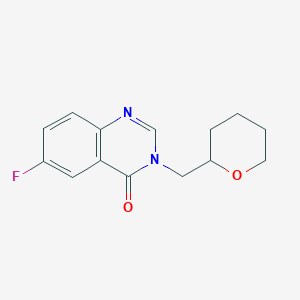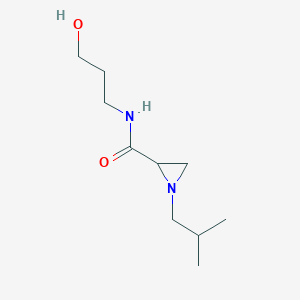
methyl 1-(3,4-difluorobenzyl)prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3,4-difluorobenzyl)prolinate, also known as DFP-17, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-17 is a member of the prolinate family of compounds, which have been shown to exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects.
作用機序
The mechanism of action of methyl 1-(3,4-difluorobenzyl)prolinate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. methyl 1-(3,4-difluorobenzyl)prolinate has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of several viruses by interfering with viral DNA synthesis. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl 1-(3,4-difluorobenzyl)prolinate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. It has been shown to exhibit a range of biological activities, making it a versatile compound for studying various cellular processes. However, there are also limitations to using methyl 1-(3,4-difluorobenzyl)prolinate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on methyl 1-(3,4-difluorobenzyl)prolinate. One area of research is to further elucidate its mechanism of action. Understanding how methyl 1-(3,4-difluorobenzyl)prolinate interacts with key enzymes and proteins could lead to the development of more targeted therapies for various diseases. Another area of research is to study the in vivo effects of methyl 1-(3,4-difluorobenzyl)prolinate. Animal studies could provide valuable information on its potential as a therapeutic agent. In addition, further studies could be conducted to optimize the synthesis method of methyl 1-(3,4-difluorobenzyl)prolinate to improve its yield and purity.
合成法
Methyl 1-(3,4-difluorobenzyl)prolinate can be synthesized using a two-step process. The first step involves the reaction of 3,4-difluorobenzylamine with methyl acrylate to form the intermediate, 1-(3,4-difluorobenzyl)-2-methyl-2-propen-1-ol. The intermediate is then reacted with L-proline to yield methyl 1-(3,4-difluorobenzyl)prolinate. The synthesis method has been optimized to produce high yields of methyl 1-(3,4-difluorobenzyl)prolinate with high purity.
科学的研究の応用
Methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. methyl 1-(3,4-difluorobenzyl)prolinate has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. It has also been shown to inhibit the replication of several viruses, including the influenza virus and the herpes simplex virus. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
特性
IUPAC Name |
methyl 1-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-13(17)12-3-2-6-16(12)8-9-4-5-10(14)11(15)7-9/h4-5,7,12H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHHRWSRSXJAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,4-difluorobenzyl)prolinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)
![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)
![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)

![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)

